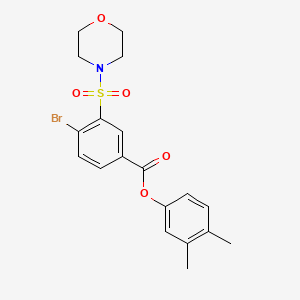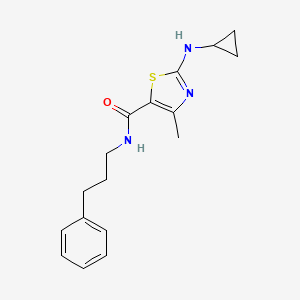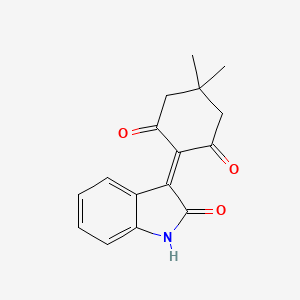
3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate, also known as BMS-986165, is a chemical compound that has been the focus of extensive scientific research due to its potential therapeutic applications. This compound belongs to a class of molecules known as small molecule inhibitors, which are used to target specific biological pathways in the body. In
Mécanisme D'action
The mechanism of action of 3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate involves the inhibition of JAK enzymes, which are involved in the signaling pathways that regulate immune function and inflammation. Specifically, this compound has been shown to inhibit JAK1 and JAK2, which are critical components of the signaling pathways that mediate cytokine signaling in immune cells. By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory cytokines and limit the activity of immune cells, which can help to alleviate the symptoms of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibitory effects on JAK enzymes. By reducing the activity of these enzymes, this compound can help to reduce the production of pro-inflammatory cytokines and limit the activity of immune cells. This can help to alleviate the symptoms of autoimmune and inflammatory diseases, which are characterized by excessive inflammation and immune cell activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate for lab experiments is its potent inhibitory effects on JAK enzymes. This makes it a useful tool for investigating the role of these enzymes in immune function and inflammation. However, one limitation of this compound is its specificity for JAK1 and JAK2, which may limit its usefulness for investigating other signaling pathways or enzymes involved in inflammation and immune function.
Orientations Futures
There are several future directions for research on 3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate. One area of interest is the development of more specific inhibitors of JAK enzymes, which may have fewer off-target effects and be more effective at treating autoimmune and inflammatory diseases. Additionally, there is interest in exploring the potential of this compound for the treatment of other diseases, such as cancer, where JAK signaling pathways may play a role. Finally, there is interest in investigating the potential of this compound as a tool for investigating the role of JAK enzymes in other biological processes, such as development and differentiation.
Méthodes De Synthèse
The synthesis of 3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate involves a multi-step process that begins with the reaction of 4-bromo-3-nitrobenzoic acid with 3,4-dimethylphenyl magnesium bromide. This reaction produces 4-bromo-3-(3,4-dimethylphenyl)benzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with morpholine and sodium hydride to produce the final product, this compound.
Applications De Recherche Scientifique
3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have potent inhibitory effects on the Janus kinase (JAK) family of enzymes, which play a critical role in the regulation of immune function and inflammation. As a result, this compound has been investigated as a potential treatment for a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
(3,4-dimethylphenyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO5S/c1-13-3-5-16(11-14(13)2)26-19(22)15-4-6-17(20)18(12-15)27(23,24)21-7-9-25-10-8-21/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTKPXOGDFYHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-4-methoxy-2-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B6030301.png)
![2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6030313.png)

![6-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6030331.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6030338.png)
![N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B6030343.png)
![2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide](/img/structure/B6030347.png)
![3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6030355.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6030369.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6030387.png)

![N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide](/img/structure/B6030407.png)
![methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6030412.png)
![2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6030417.png)